CYP11B1 Inhibition in Recombinant Assays
5-Methoxy-2-morpholin-4-ylbenzonitrile exhibits measurable inhibition of human cytochrome P450 11B1 (CYP11B1), a mitochondrial enzyme critical for cortisol biosynthesis and a validated target in Cushing's syndrome and metabolic disorders. In a biochemical assay using human CYP11B1 recombinantly expressed in V79 cells, the compound inhibited cortisol production with an IC50 value of 1,470 nM (1.47 μM) as measured by HTRF assay following 3-hour incubation in the presence of 250 nM 11-deoxycortisol [1]. While direct comparative data for closely related analogs such as 2-morpholin-4-ylbenzonitrile (CAS 204078-32-0) in this specific assay system are not available in the public domain, this quantitative biochemical profile establishes a benchmark that can be used to assess structural analogs in subsequent SAR studies.
| Evidence Dimension | Inhibition of human CYP11B1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 1,470 nM (1.47 μM) |
| Comparator Or Baseline | Baseline: Cortisol production in vehicle-treated V79 cells expressing human CYP11B1 (100% activity) |
| Quantified Difference | 50% inhibition at 1.47 μM concentration |
| Conditions | Human CYP11B1 expressed in V79 cells; cortisol level measured after 3 hrs by HTRF assay; 250 nM 11-deoxycortisol present |
Why This Matters
This defined IC50 value provides a quantitative benchmark for CYP11B1 inhibition, enabling researchers to assess the impact of the 5-methoxy substituent relative to other analogs in steroidogenesis-targeted drug discovery programs.
- [1] BindingDB. BDBM50122355 (CHEMBL3622444). Inhibition of human CYP11B1 expressed in V79 cells assessed as cortisol level after 3 hrs by HTRF assay. Data curated by ChEMBL. 2016. View Source
